molecular formula C10H11FN2 B14996688 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane CAS No. 461652-99-3

6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B14996688
CAS No.: 461652-99-3
M. Wt: 178.21 g/mol
InChI Key: VAJNOCXPXNUTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the formation of the bicyclic structure in a single step. This method utilizes transition metal catalysts such as palladium or iridium under specific reaction conditions, including the use of blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to its specific combination of a bicyclic structure and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

461652-99-3

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H11FN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13(10)12/h2-5,10H,1,6-7H2

InChI Key

VAJNOCXPXNUTBB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N2C1)C3=CC=C(C=C3)F

solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.